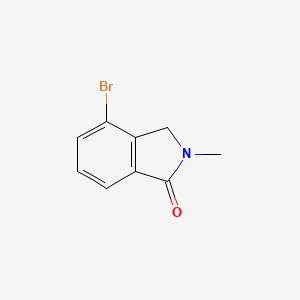
6-Chlor-3-iod-1H-Indazol
Übersicht
Beschreibung
6-Chloro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H4ClIN2 . It is used as an intermediate in the synthesis of certain compounds .
Synthesis Analysis
The synthesis of 1H-indazoles, including 6-Chloro-3-iodo-1H-indazole, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 6-Chloro-3-iodo-1H-indazole consists of seven carbon atoms, four hydrogen atoms, one chlorine atom, one iodine atom, and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles have been studied extensively. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
The average mass of 6-Chloro-3-iodo-1H-indazole is 278.478 Da and its monoisotopic mass is 277.910767 Da .Wissenschaftliche Forschungsanwendungen
Krebsforschungs
Indazol-Derivate wurden auf ihre potenziellen Antitumor-Eigenschaften untersucht. So haben zum Beispiel bestimmte 3-Amino-1H-indazol-1-carboxamide eine antiproliferative Aktivität gegen neoplastische Zelllinien gezeigt, indem sie das Zellwachstum bei niedrigen Konzentrationen hemmen und einen Block in der G0-G1-Phase des Zellzyklus verursachen . Obwohl diese Informationen nicht spezifisch für 6-Chlor-3-iod-1H-Indazol sind, deuten sie darauf hin, dass ähnliche Verbindungen auf ihre Antitumor-Wirkungen untersucht werden könnten.
HIV-Protease-Inhibitoren
Verbindungen, die ein Indazol-Fragment enthalten, wurden bei der Herstellung von HIV-Protease-Inhibitoren eingesetzt . Die einzigartige Struktur von this compound könnte bei der Entwicklung neuer Inhibitoren, die das HIV-Protease-Enzym angreifen, von Interesse sein.
Serotonin-Rezeptor-Antagonisten
Indazol-Verbindungen wurden auch als Serotonin-Rezeptor-Antagonisten untersucht . Die Erforschung von this compound könnte zur Entwicklung neuer Therapien für Störungen im Zusammenhang mit einer Serotonin-Dysregulation beitragen.
Aldol-Reduktase-Inhibitoren
Die Indazol-Einheit ist in Aldol-Reduktase-Inhibitoren vorhanden . Diese Inhibitoren sind bei der Behandlung diabetischer Komplikationen wichtig, was auf eine mögliche Anwendung von this compound in der Diabetesforschung hindeutet.
Acetylcholinesterase-Inhibitoren
Ebenso wurden Indazole verwendet, um Acetylcholinesterase-Inhibitoren zu erzeugen , die bei der Behandlung neurodegenerativer Erkrankungen wie der Alzheimer-Krankheit relevant sind. Dies zeigt eine weitere mögliche Forschungsanwendung für this compound.
Synthese neuer Verbindungen
Die Strukturmerkmale von this compound machen es zu einem wertvollen Vorläufer bei der Synthese neuer organischer Verbindungen. Seine Halogen-Substituenten können weitere chemische Modifikationen erleichtern .
Arzneimittelentwicklung und -entdeckung
Aufgrund seiner einzigartigen Struktur kann this compound ein Schlüsselgerüst im Drug Design sein und zur Entdeckung neuer pharmakologisch aktiver Wirkstoffe beitragen .
Mechanistische Studien in der Chemie
Die Reaktivität und Wechselwirkungen von this compound mit verschiedenen Reagenzien können untersucht werden, um Reaktionsmechanismen und -wege in der organischen Chemie zu verstehen .
Wirkmechanismus
- However, indazole-containing compounds often interact with kinases, receptors, or other cellular proteins. For example, inhibition, regulation, or modulation of CHK1, CHK2 kinases, or the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase) could play a role in treating diseases such as cancer .
Target of Action
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of 1H-indazoles, including 6-Chloro-3-iodo-1H-indazole, involve the development of new synthetic approaches. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
Biochemische Analyse
Biochemical Properties
6-Chloro-3-iodo-1H-indazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it can inhibit phosphoinositide 3-kinase δ, which is involved in cell growth and survival pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to a decrease in its activity.
Cellular Effects
The effects of 6-Chloro-3-iodo-1H-indazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . Additionally, 6-Chloro-3-iodo-1H-indazole can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 6-Chloro-3-iodo-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with phosphoinositide 3-kinase δ results in the inhibition of this enzyme, thereby affecting downstream signaling pathways . Moreover, 6-Chloro-3-iodo-1H-indazole can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-3-iodo-1H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-3-iodo-1H-indazole remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of 6-Chloro-3-iodo-1H-indazole vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
6-Chloro-3-iodo-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and alter metabolite levels within cells. For instance, its interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have different biological activities compared to the parent compound .
Transport and Distribution
The transport and distribution of 6-Chloro-3-iodo-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins that direct its distribution .
Subcellular Localization
6-Chloro-3-iodo-1H-indazole exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, its presence in the cytoplasm can influence signaling pathways and metabolic processes.
Eigenschaften
IUPAC Name |
6-chloro-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKMHPZZZRHKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620872 | |
| Record name | 6-Chloro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
503045-59-8 | |
| Record name | 6-Chloro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-iodo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)
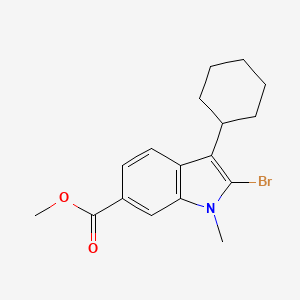
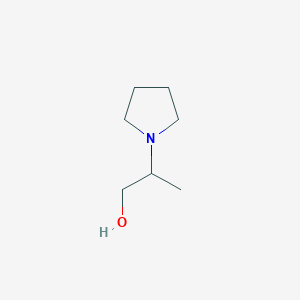
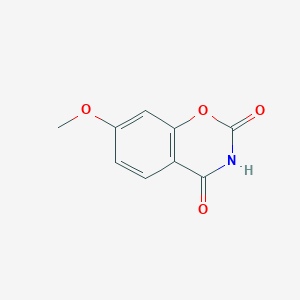
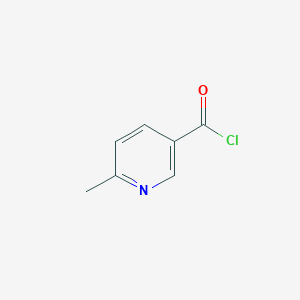


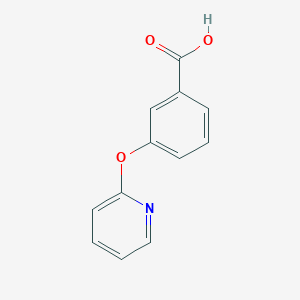


![Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1358104.png)

